5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt
Overview
Description
5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a metabolite of Temozolomide and is often utilized in studies involving proteomics and metabolomics . The compound has a molecular formula of 13C2 C2 H6 15N N3 O . H Cl and a molecular weight of 165.556 .
Mechanism of Action
Target of Action
The primary target of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a crucial energy sensor in cells and plays a significant role in maintaining cellular energy homeostasis .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . By activating AMPK, AICAR can influence various biological processes, including glucose and lipid metabolism, and can help protect against cardiac ischemic injury .
Biochemical Pathways
AICAR is an intermediate in the generation of inosine monophosphate . It affects the purine metabolism pathway and can influence the synthesis of nucleotides. The activation of AMPK by AICAR can also lead to the inhibition of certain biosynthetic pathways, such as fatty acid and cholesterol synthesis, which are energy-consuming processes .
Pharmacokinetics
It’s known that the compound has been used clinically, suggesting it has suitable bioavailability for therapeutic applications .
Result of Action
The activation of AMPK by AICAR leads to a variety of cellular effects. It can increase the metabolic activity of tissues and change the physical composition of muscle . This has led to interest in AICAR as a potential treatment for conditions like diabetes .
Biochemical Analysis
Biochemical Properties
5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt interacts with various enzymes and proteins. For instance, it has been found to associate with nucleophosmin (NPM)–ALK, and their phosphorylation required ALK activity . It is also known to be involved in the generation of inosine monophosphate and is an analog of adenosine monophosphate (AMP) that can stimulate AMP-dependent protein kinase (AMPK) activity .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been used clinically to treat and protect against cardiac ischemic injury . In addition, it has been found to inhibit the expression of proinflammatory cytokines and inducible nitric oxide synthase in primary rat astrocytes, microglia, and peritoneal macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity . AMPK is a key regulator of cellular energy homeostasis and is activated in response to metabolic stress .
Metabolic Pathways
This compound is involved in the purine metabolic pathway . It is an intermediate in the generation of inosine monophosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of labeled precursors .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the isotope-labeled product. The process involves the use of advanced techniques in isotope labeling and organic synthesis, followed by rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield various reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which are used in further biochemical and pharmaceutical research .
Scientific Research Applications
5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in isotope-labeled compound studies.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development and testing of new pharmaceuticals.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
Temozolomide: A prodrug that is metabolized into the active compound 5-Aminoimidazole-4-carboxamide.
Uniqueness
5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of biochemical pathways is essential .
Properties
IUPAC Name |
4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUYSMIELHIQL-UJQHOCGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747003 | |
Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-45-4 | |
Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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